molecular formula C8H4BrClS B1288040 2-Bromo-5-chlorobenzo[b]thiophene CAS No. 227802-38-2

2-Bromo-5-chlorobenzo[b]thiophene

Cat. No.: B1288040
CAS No.: 227802-38-2
M. Wt: 247.54 g/mol
InChI Key: MMCOTLPKJZWVQI-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzo[b]thiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their aromatic properties and are widely used in various fields of chemistry and industry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzothiophene with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting the hydrogen atom at the 5-position of the benzothiophene ring.

Another method involves the use of aryne intermediates. In this approach, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides to form the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process typically uses bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to ensure the selective bromination of the desired position on the benzothiophene ring.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiophenes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted benzothiophenes with different functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced thiophenes with altered substituents.

Scientific Research Applications

2-Bromo-5-chlorobenzo[b]thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzo[b]thiophene
  • 2-Chloro-5-fluorobenzo[b]thiophene
  • 2-Bromo-5-iodobenzo[b]thiophene

Uniqueness

2-Bromo-5-chlorobenzo[b]thiophene is unique due to the presence of both bromine and chlorine atoms on the benzothiophene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific synthetic and research applications. The dual halogenation can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Biological Activity

2-Bromo-5-chlorobenzo[b]thiophene is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with bromine and chlorine substituents, which may influence its reactivity and biological activity. The presence of halogen atoms can enhance the compound's lipophilicity, potentially affecting its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted benzo[b]thiophenes demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Other derivatives4Staphylococcus aureus

The specific MIC for this compound has not been explicitly documented, but its structural similarity to active derivatives suggests potential efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is well-documented. Compounds containing the thiophene nucleus have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess similar properties . The mechanism often involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling.

3. Antioxidant Activity

The antioxidant capacity of benzo[b]thiophene derivatives has been evaluated through various assays, demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation . For instance, certain derivatives exhibited inhibition rates ranging from 19% to 30% in lipid oxidation assays, indicating a promising antioxidant profile.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A series of benzo[b]thiophene derivatives were synthesized and tested against bacterial strains. The results indicated that modifications at specific positions significantly influenced antimicrobial potency .
  • Evaluation of Anti-inflammatory Effects : Research demonstrated that certain thiophene compounds could reduce inflammation markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .
  • Antioxidant Studies : Comparative studies showed that some benzo[b]thiophene derivatives had antioxidant activities comparable to ascorbic acid, highlighting their potential as natural antioxidants in pharmaceutical applications .

Properties

IUPAC Name

2-bromo-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOTLPKJZWVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594229
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227802-38-2
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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